Cas no 1269515-03-8 (2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione)

2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione
- 2-hydroxy-4-phenethyl-4H-isoquinoline-1,3-dione
- UAC51503
- BDBM50483356
- 1269515-03-8
- CHEMBL1668671
- 2-Hydroxy-4-(2-phenyl)ethylisoquinoline-1,3(2H,4H)-dione
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- インチ: InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)15(17(20)18(16)21)11-10-12-6-2-1-3-7-12/h1-9,15,21H,10-11H2
- InChIKey: VNXVBOYKVGHWLL-UHFFFAOYSA-N
- ほほえんだ: O=C1N(O)C(C(CCC2=CC=CC=C2)C3=C1C=CC=C3)=O
計算された属性
- せいみつぶんしりょう: 281.10519334Da
- どういたいしつりょう: 281.10519334Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 57.6Ų
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144304-1g |
2-hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |
1269515-03-8 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A189004758-1g |
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |
1269515-03-8 | 95% | 1g |
951.66 USD | 2021-06-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1807428-1g |
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |
1269515-03-8 | 98% | 1g |
¥8235.00 | 2024-08-09 | |
Chemenu | CM144304-1g |
2-hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |
1269515-03-8 | 95% | 1g |
$1086 | 2021-08-05 | |
Ambeed | A591261-1g |
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |
1269515-03-8 | 95+% | 1g |
$905.0 | 2024-04-25 |
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dioneに関する追加情報
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione: A Comprehensive Overview
The compound with CAS No. 1269515-03-8, known as 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This isoquinoline derivative exhibits a unique structure characterized by a hydroxyl group at position 2 and a phenethyl group at position 4. The dione functional group further enhances its chemical versatility, making it a subject of interest for researchers exploring its potential applications in drug discovery and material science.
Recent studies have highlighted the antioxidant properties of 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione, which make it a promising candidate for combating oxidative stress-related diseases. Its ability to neutralize free radicals has been extensively studied in vitro and in vivo models, demonstrating its potential as a therapeutic agent in conditions such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the compound has shown anti-inflammatory activity, which could be leveraged in the development of novel anti-inflammatory drugs.
The synthesis of 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione involves a multi-step process that typically begins with the preparation of isoquinoline derivatives. Researchers have optimized various synthetic pathways to improve yield and purity, often employing catalytic methods or microwave-assisted synthesis to enhance reaction efficiency. These advancements have not only streamlined the production process but also opened new avenues for large-scale manufacturing.
In terms of pharmacokinetics, 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione exhibits favorable absorption and bioavailability profiles. Preclinical studies have demonstrated that the compound can be effectively absorbed through oral administration and distributed across various tissues. Its metabolic pathways are currently under investigation, with initial findings suggesting that it undergoes phase I metabolism primarily in the liver. These insights are critical for understanding its potential toxicity and designing strategies to minimize adverse effects.
The structural uniqueness of 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione also lends itself to applications in materials science. Its rigid aromatic framework and conjugated system make it an attractive candidate for use in organic electronics. Recent research has explored its potential as an electron transport material in organic light-emitting diodes (OLEDs), where it has shown promise due to its high charge carrier mobility and stability under ambient conditions.
Moreover, 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione has been investigated for its role in enzyme inhibition. Studies have revealed that it can inhibit certain kinases involved in cellular signaling pathways, which could be exploited for developing targeted therapies against cancer and other proliferative diseases. The compound's selectivity for specific enzymes highlights its potential as a lead molecule for drug development.
From an environmental standpoint, the biodegradability of 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione has been assessed under controlled laboratory conditions. Results indicate that the compound undergoes microbial degradation efficiently under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when properly managed.
In conclusion, 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione is a multifaceted compound with diverse applications across multiple scientific domains. Its antioxidant properties, anti-inflammatory activity, and structural versatility make it a valuable asset for both medicinal chemistry and materials science. As research continues to unravel its full potential, this compound is poised to play a significant role in advancing innovative solutions across various industries.
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